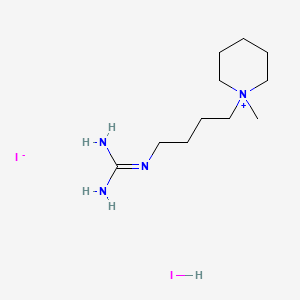![molecular formula C34H40O6S B12723777 5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one CAS No. 197915-42-7](/img/structure/B12723777.png)
5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(methoxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyranone ring, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound to form a β-hydroxy ketone or aldehyde, which can then be dehydrated to form an α,β-unsaturated carbonyl compound.
Cyclization: The formation of the pyranone ring can be achieved through cyclization reactions, often involving the use of acid or base catalysts.
Thioether Formation:
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing methods such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of 2H-Pyran-2-one are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, compounds with similar structures are investigated for their therapeutic potential. They may act as enzyme inhibitors or interact with specific biological pathways.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds also contain a pyranone ring and exhibit similar chemical reactivity and biological activity.
Flavonoids: Another class of compounds with a similar core structure, known for their antioxidant properties.
Uniqueness
What sets 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(methoxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
197915-42-7 |
|---|---|
Molecular Formula |
C34H40O6S |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
5-[2-tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-3H-pyran-6-one |
InChI |
InChI=1S/C34H40O6S/c1-23-19-30(28(33(2,3)4)20-25(23)22-38-5)41-31-29(36)21-34(40-32(31)37,16-15-24-9-7-6-8-10-24)26-11-13-27(14-12-26)39-18-17-35/h6-14,19-20,35-36H,15-18,21-22H2,1-5H3 |
InChI Key |
NYWIXYIXAFDSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1COC)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=C(C=C4)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


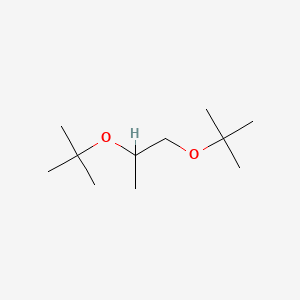
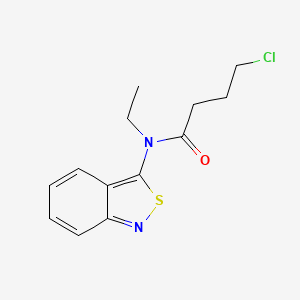
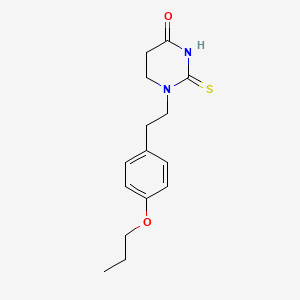

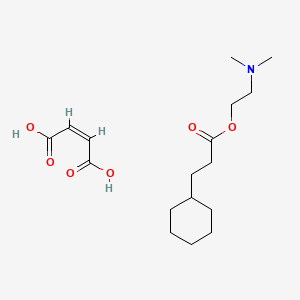
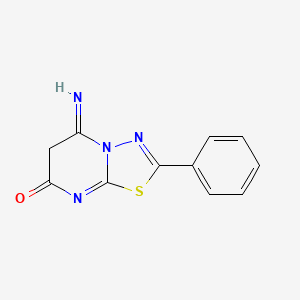
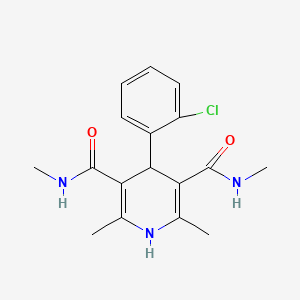

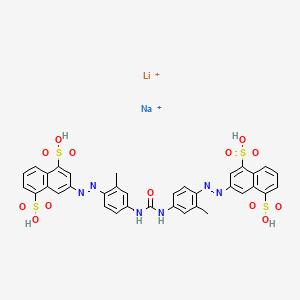
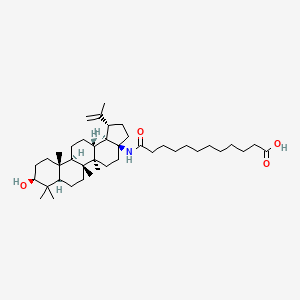
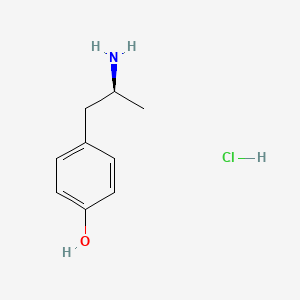

![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)
